molecular formula C53H101NO13 B164483 Lactosylceramide CAS No. 4682-48-8

Lactosylceramide

Cat. No.: B164483
CAS No.: 4682-48-8
M. Wt: 890.2 g/mol
InChI Key: DAMLYUHJAAMPKB-FUCKFSFUSA-N
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Description

Lactosylceramide is a type of glycosphingolipid composed of a hydrophobic ceramide lipid and a hydrophilic sugar moiety. It is found in microdomains on the plasma membranes of numerous cells. This compound plays a crucial role in the biosynthesis of complex glycosphingolipids and serves as a precursor to various biologically significant molecules .

Mechanism of Action

Chemical Reactions Analysis

Types of Reactions

Lactosylceramide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form reactive oxygen species.

    Reduction: Reduction reactions can modify the ceramide moiety.

    Substitution: Substitution reactions can occur at the sugar moiety.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Enzymatic reactions involving specific glycosyltransferases.

Major Products Formed

    Oxidation: Reactive oxygen species and modified this compound.

    Reduction: Reduced forms of this compound.

    Substitution: Various glycosylated derivatives of this compound.

Scientific Research Applications

Lactosylceramide has numerous scientific research applications:

Comparison with Similar Compounds

Lactosylceramide is part of a large family of glycosphingolipids, which includes:

Uniqueness

This compound is unique due to its role as a central intermediate in the synthesis of complex glycosphingolipids and its involvement in various cellular signaling pathways .

Properties

IUPAC Name

N-[(E)-1-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H91NO13/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(53)49-36(37(52)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-59-47-45(58)43(56)46(39(34-51)61-47)62-48-44(57)42(55)41(54)38(33-50)60-48/h29,31,36-39,41-48,50-52,54-58H,3-28,30,32-35H2,1-2H3,(H,49,53)/b31-29+/t36?,37?,38-,39-,41+,42+,43-,44-,45-,46+,47-,48?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZHMDQUIRUFQW-AIRKALMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H91NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

890.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4682-48-8
Record name CDw17 antigen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Customer
Q & A

A: While lactosylceramide's precise mechanism of action varies depending on the cell type and context, several studies highlight its role in signal transduction. For instance, this compound stimulates Ras-GTP loading, leading to the activation of the kinase cascade (MEK, Raf, p44) and c-fos expression in human aortic smooth muscle cells . Additionally, it has been shown to mediate the release of macrophage inflammatory protein-2 (MIP-2) from alveolar epithelial cells, contributing to lung inflammation during Pneumocystis carinii infection .

ANone: this compound consists of a lactose disaccharide (galactose β1-4 linked to glucose) attached to a ceramide lipid moiety.

    ANone: this compound's behavior depends on the composition of its ceramide moiety, which influences its membrane fluidity and interaction with other molecules.

    • Material Compatibility: this compound is compatible with various biological systems and is often incorporated into liposomes for drug delivery purposes .
    • Applications: this compound finds applications in studying glycosphingolipid metabolism, cell signaling, and as a potential target for therapeutic interventions in diseases like cancer and inflammatory disorders .

    A: Computational chemistry tools like molecular docking and molecular dynamics simulations are employed to study this compound interactions with enzymes, receptors, and other biomolecules. These techniques provide insights into binding affinities, molecular mechanisms, and potential drug targets. For example, docking studies have been used to investigate the interaction of this compound with lectins, revealing potential binding epitopes .

    ANone: The structure-activity relationship (SAR) of this compound is an active research area. Modifications to the ceramide portion, such as changes in fatty acid chain length or saturation, can influence its membrane properties and subsequent interactions with enzymes and receptors.

    • Studies using different this compound molecular species with varying fatty acid chain lengths demonstrated a significant impact on the activity of CMP-N-acetylneuraminate:this compound alpha 2,3-sialyltransferase, an enzyme involved in ganglioside biosynthesis , .
    • Similarly, altering the ceramide structure affected the interaction of this compound-bearing liposomes with a galactose-specific receptor in the liver, suggesting a role for membrane fluidity in this process .

    ANone: this compound, like other glycosphingolipids, can be challenging to formulate due to its amphiphilic nature.

    • Formulation Strategies: To improve its stability and bioavailability, this compound is often incorporated into liposomes, nanoparticles, or other delivery systems. These formulations can protect the molecule from degradation and enhance its delivery to target cells and tissues .

    ANone: Several techniques are employed to analyze this compound:

    • Thin-layer Chromatography (TLC): A simple and widely used method for separating and identifying this compound based on its relative mobility in a specific solvent system .
    • High-Performance Liquid Chromatography (HPLC): Provides higher resolution and sensitivity compared to TLC, allowing for the separation and quantification of different this compound molecular species .
    • Mass Spectrometry (MS): A powerful technique for identifying and quantifying this compound based on its mass-to-charge ratio. This method is particularly useful for analyzing complex biological samples and characterizing different molecular species .

    ANone: this compound is an emerging therapeutic target, and research is ongoing to explore its potential in various diseases.

    • In vitro studies: Several studies have shown the effects of modulating this compound levels in cell culture models. For example, inhibiting this compound synthase has been shown to reduce monocyte migration in vitro, suggesting a potential therapeutic approach for atherosclerosis .
    • In vivo studies: Animal models are being used to investigate the role of this compound in diseases like diabetes, cancer, and neurodegenerative disorders. While research is still in its early stages, some promising results have been reported. For instance, studies in diabetic mouse models suggest that this compound contributes to mitochondrial dysfunction in the heart, and targeting this pathway could potentially ameliorate diabetic cardiomyopathy .

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